Serratamic acid

Vue d'ensemble

Description

. This compound is known for its amphipathic nature, meaning it contains both hydrophilic and hydrophobic regions, which contributes to its surface-active properties. Serratamic acid has been suggested to play a role in the virulence of Serratia species by inhibiting phagocytosis and exhibiting hemolytic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of serratamic acid involves non-ribosomal peptide synthetase (NRPS) enzymes, which catalyze the condensation and selection of amino acid residues to yield various metabolites, including lipopeptides . The thiolation domain is freed by transferring the first this compound to the neighboring thioesterase domain. The next step involves tethering the second this compound to the free phosphopantetheinylated thiolation domain .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Serratia species under specific growth conditions. These conditions include the presence of hydrophobic substrates, which trigger the production of biosurfactants like this compound . The production is optimized by controlling nutrient composition and environmental factors such as temperature and pH .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Serratamic acid can undergo several chemical reactions due to its functional groups, including hydroxyl and amide groups. These reactions include oxidation, reduction, and substitution.

Oxidation

Oxidation of this compound typically targets the hydroxyl group. Common oxidizing agents such as potassium permanganate (

) or hydrogen peroxide (

) can be used. The reaction results in oxidized derivatives.

Reduction

Reduction reactions usually involve the amide group of this compound. Reducing agents like lithium aluminum hydride (

) can reduce the amide group to an amine.

Substitution

Substitution reactions can occur at the hydroxyl group, where nucleophiles, such as halides, replace the hydroxyl group. These reactions lead to the formation of substituted compounds with various functional groups.

Hydrolytic Cleavage

Nanoceria (

nanostructures) can catalyze the hydrolytic cleavage of various bonds in sulfonamide drugs . This includes S–N, C–N, and C–S bonds, leading to the formation of products like sulfanilic acid, sulfanilamide, and aniline . The kinetics and efficiency of this cleavage depend on the structure of the sulfonamide molecule and the physicochemical properties of the nanoceria .

Role of this compound in Virulence

This compound has been suggested to play a role in the virulence of Serratia species by inhibiting phagocytosis and exhibiting hemolytic activity. Serratamolide, another product of Serratia marcescens, is a hemolytic factor . Mutants lacking certain regulatory genes produce more serratamolide, leading to larger surfactant zones .

Serratatomolide-like Amino Lipids

Serratia strains produce serratatomolide-like amino lipids with nematicidal activity . These amino lipids can kill nematodes and attract or repel them, depending on their structure .

Applications De Recherche Scientifique

Serratamic acid, a product of Serratia marcescens, is a lipoamino acid . Research has been done on its hemolytic properties and its role in bacterial interactions .

This compound: Properties and Production

Serratia marcescens produces serratamolides, including this compound, which are cyclodepsipeptides and biosurfactants . These compounds have hemolytic, antibiotic, and anticancer activities. They also act as wetting agents to enhance the motility of S. marcescens . Spatial-temporal profiling has revealed insights into the physiological and ecological relevance of serratamolides in allelopathy and chemical defense .

Serratia marcescens MSRBB2 can produce prodigiosin, serrawettin W1, and this compound . Isolation and purification of these metabolites, particularly from endophytic S. marcescens MSRBB2, allows for structure re-confirmation through 1D and 2D NMR . Endophytes can be sources of bioactive natural products applicable in medicine, agriculture, and industry .

Hemolytic Activity

This compound exhibits hemolytic activity against human and animal erythrocytes . Serramic acid, another S. marcescens product, also shows hemolytic effects on human and horse red blood cells, but less so on bovine and sheep red blood cells .

Role in Virulence

Serratamolide, a lipoamino acid, may contribute to the virulence of S. marcescens in vitro . Staphylococci coated with lipoamino acid (serratamolide) are more resistant to phagocytosis by polymorphonuclear leukocytes (PMN), whereas cells coated with ornithine lipid or this compound are phagocytosed more actively . Serratamolide did not stimulate the release of superoxide anion from PMN .

Interactions with Nematodes

Serratia strains and their serratomolide-like lipopeptides have nematicidal potential . Certain amino lipids from Serratia strains exhibit significant mortality rates against Bursaphelenchus xylophilus . In attraction tests, some amino lipids attract nematodes, while others are avoided .

Structural Analysis

Mécanisme D'action

Serratamic acid exerts its effects through its amphipathic nature, which allows it to interact with cell membranes. This interaction can disrupt membrane integrity, leading to cell lysis. The compound’s hemolytic activity is attributed to its ability to insert into erythrocyte membranes, causing hemolysis . Additionally, this compound can inhibit phagocytosis by immune cells, contributing to the virulence of Serratia species .

Comparaison Avec Des Composés Similaires

Serrawettin W1: Composed of d-3-hydroxydecanoyl serine, similar to serratamic acid.

Serrawettin W2: Contains d-3-hydroxydecanoyl and several amino acids.

Serrawettin W3: A cyclodepsipeptide composed of five amino acids and one dodecanoic acid.

Uniqueness: this compound is unique due to its specific structure of hydroxydecanoyl serine, which imparts distinct surface-active and antimicrobial properties. Unlike other lipoamino acids, this compound has been specifically linked to the virulence of Serratia species, making it a compound of particular interest in pathogenic studies .

Activité Biologique

Serratamic acid, a compound produced by the bacterium Serratia marcescens, has garnered attention due to its various biological activities, particularly its effects on human cells and its potential applications in medical and agricultural fields. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as a lipoamino acid, which is characterized by its fatty acid component linked to an amino acid. Its structure allows it to interact with biological membranes and influence cellular processes. Research indicates that this compound can exhibit hemolytic activity, particularly against red blood cells from different species, suggesting a role in microbial virulence .

Biological Activities

1. Hemolytic Activity

This compound has been shown to possess hemolytic properties, meaning it can lyse red blood cells. In vitro studies demonstrated that this compound was significantly hemolytic to human and horse red blood cells but exhibited reduced hemolytic activity against bovine and sheep red blood cells . This differential activity may relate to variations in cell membrane composition across species.

2. Phagocytosis Inhibition

A study revealed that Serratia marcescens strains producing this compound were more resistant to phagocytosis by human polymorphonuclear leukocytes (PMN). This suggests that this compound may play a role in evading host immune responses . The presence of serratamolide, another lipoamino acid produced by Serratia, further supports this finding as it also contributed to the virulence of the bacterium.

3. Nematicidal Activity

Research on the nematicidal potential of serratomolide-like compounds from Serratia strains indicated that these compounds, including this compound, could effectively kill nematodes such as Bursaphelenchus xylophilus, which is responsible for pine wilt disease. Concentrated supernatants from certain Serratia strains demonstrated over 77% mortality in nematodes within 72 hours .

Case Studies

Case Study 1: Hemolytic Effects on Erythrocytes

A study conducted on the hemolytic activity of this compound involved testing its effects on various erythrocyte types. The results indicated significant hemolysis in human erythrocytes compared to sheep and bovine cells. The study concluded that the mechanism of action might involve disruption of membrane integrity due to the amphiphilic nature of this compound .

Case Study 2: Immune Evasion Mechanisms

In an investigation into immune evasion, researchers found that Serratia marcescens strains producing this compound were less susceptible to phagocytosis by PMN cells. This study highlighted the potential role of this compound in enhancing bacterial survival within host tissues by inhibiting immune cell function .

Data Tables

Propriétés

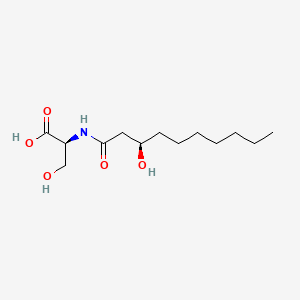

IUPAC Name |

(2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDJIMSGSZNACM-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968972 | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-81-1 | |

| Record name | Serratamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is serratamic acid and where is it found?

A1: this compound is a lipoamino acid initially isolated from the bacterium Serratia marcescens [, , ]. It is a linear amide comprised of L-serine and D-3-hydroxydecanoic acid [, ].

Q2: How is this compound related to serratamolide?

A2: Serratamolide, also found in Serratia marcescens, is a cyclic depsipeptide formed from two molecules of this compound [, ]. Mild alkaline hydrolysis of serratamolide yields this compound []. Whether this compound serves as a direct precursor to serratamolide biosynthesis or is a breakdown product is still under investigation [].

Q3: Does this compound play a role in the virulence of Serratia marcescens?

A3: Research suggests that this compound might contribute to the virulence of Serratia marcescens. A study comparing a mutant strain lacking serratamolide (and consequently this compound) to the wild-type strain found that the mutant was more readily phagocytosed by human polymorphonuclear leukocytes []. Additionally, coating killed Staphylococcus aureus with serratamolide increased their resistance to phagocytosis, implying a role for serratamolide and potentially this compound in evading host immune responses [].

Q4: Are there any known biological activities of this compound?

A4: While research is limited, one study indicated that this compound could cause hemolysis of erythrocytes containing phosphatidylcholine []. This suggests a possible interaction with cell membranes, but further research is needed to understand the mechanism and implications of this activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.